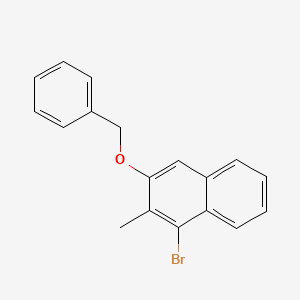
3-(Benzyloxy)-1-bromo-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene ring system substituted with a benzyloxy group at the 3-position, a bromine atom at the 1-position, and a methyl group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene typically involves multiple steps:
Bromination: The starting material, 2-methylnaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 1-position.
Benzyloxy Substitution: The brominated intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-1-bromo-2-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of 3-(benzyloxy)-2-methylnaphthalene.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1-bromo-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-2-methylnaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylnaphthalene: Lacks the benzyloxy group, reducing its potential for further functionalization.
3-Benzyloxy-1-naphthol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is unique due to the presence of both a benzyloxy group and a bromine atom, which allows for diverse chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C18H15BrO |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-3-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15BrO/c1-13-17(20-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18(13)19/h2-11H,12H2,1H3 |
Clave InChI |
IBZMXIIJSPGJCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


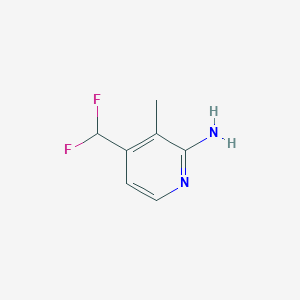
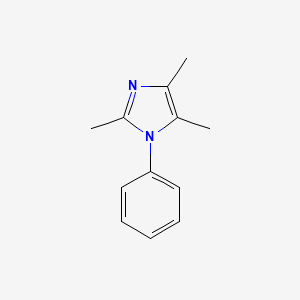

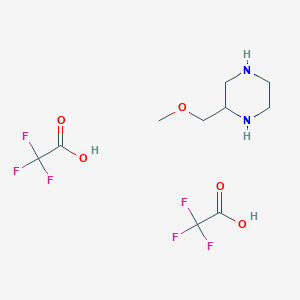
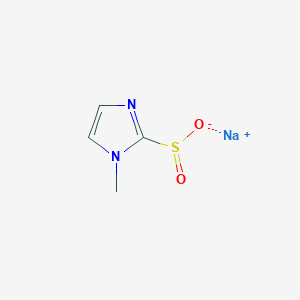
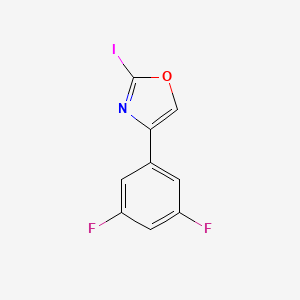
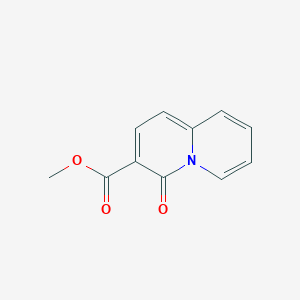
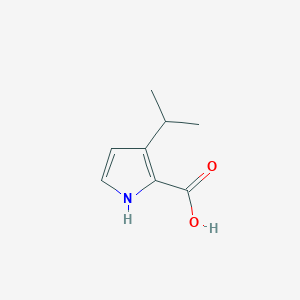
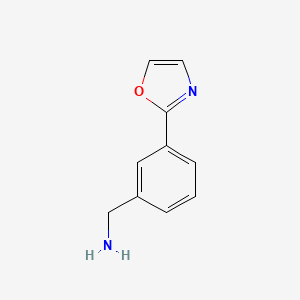

![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)
![Rel-2-(tert-butyl) 3-ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15222465.png)
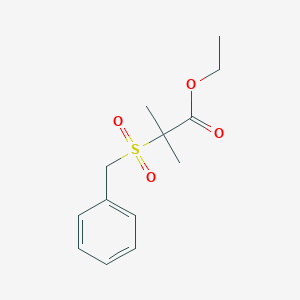
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
